molecular formula C35H34ClFN6O9S2 B1200601 Flucexin CAS No. 79806-18-1

Flucexin

Cat. No.: B1200601
CAS No.: 79806-18-1
M. Wt: 801.3 g/mol
InChI Key: OWXZKSOCHOSWJC-FJBOHYJFSA-N
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Description

Flucexin (fluoxetine hydrochloride) is a selective serotonin reuptake inhibitor (SSRI) approved for the treatment of major depressive disorder (MDD), obsessive-compulsive disorder (OCD), and bulimia nervosa. Its mechanism of action involves inhibition of serotonin (5-HT) reuptake at presynaptic neurons, enhancing serotonergic neurotransmission. This compound is metabolized primarily via cytochrome P450 (CYP) 2D6 and 3A4 enzymes, with a prolonged half-life (~4–6 days for its active metabolite, norfluoxetine) .

Properties

CAS No.

79806-18-1

Molecular Formula

C35H34ClFN6O9S2

Molecular Weight

801.3 g/mol

IUPAC Name

(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H17ClFN3O5S.C16H17N3O4S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t13-,14+,17-;10?,11-,15-/m11/s1

InChI Key

OWXZKSOCHOSWJC-FJBOHYJFSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Synonyms

Flucexin

Origin of Product

United States

Comparison with Similar Compounds

Discussion of Advantages and Limitations

  • This compound Advantages: Long half-life enables once-daily dosing and reduces withdrawal symptoms. Preferred in hepatic impairment due to non-linear pharmacokinetics .
  • Limitations :
    • Delayed onset of action (2–4 weeks) compared to SNRIs like venlafaxine.
    • Higher risk of serotonin syndrome with concurrent triptans or tramadol .

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